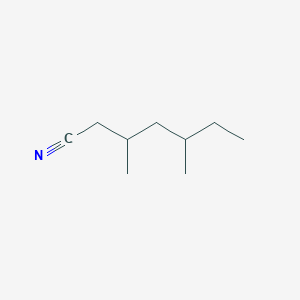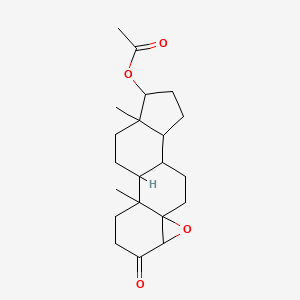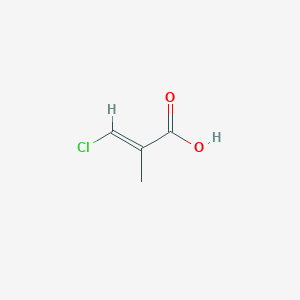
Chlormethacrylsaure
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlormethacrylsaure, also known as 2-chloro-2-methylpropionic acid, is an organic compound with the molecular formula C4H7ClO2. It is a derivative of methacrylic acid, where one of the hydrogen atoms on the alpha carbon is replaced by a chlorine atom. This compound is of significant interest in various fields of chemistry due to its unique reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
Chlormethacrylsaure can be synthesized through several methods. One common approach involves the chlorination of methacrylic acid. This reaction typically uses chlorine gas in the presence of a catalyst such as zinc chloride or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the alpha position.
Another method involves the reaction of methacrylic acid with thionyl chloride (SOCl2), which converts the carboxylic acid group into an acyl chloride. This intermediate can then be treated with a chlorinating agent to introduce the chlorine atom at the alpha position.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as iron(III) chloride or copper(II) chloride are commonly used to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
Chlormethacrylsaure undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of methacrylic acid derivatives.
Addition Reactions: The double bond in the methacrylate moiety can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Polymerization: this compound can undergo free radical polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) are used under controlled conditions to add across the double bond.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Methacrylic acid derivatives, such as 2-hydroxy-2-methylpropionic acid.
Addition Reactions: Halogenated methacrylic acid derivatives.
Polymerization: Polymers with varying degrees of cross-linking and molecular weights.
科学研究应用
Chlormethacrylsaure has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: this compound derivatives are used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty polymers and resins with unique properties, such as enhanced thermal stability and chemical resistance.
作用机制
The mechanism of action of chlormethacrylsaure involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom at the alpha position increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce functional groups or to form new carbon-carbon bonds.
相似化合物的比较
Similar Compounds
Methacrylic Acid: The parent compound of chlormethacrylsaure, lacking the chlorine atom.
2-Bromo-2-methylpropionic Acid: A similar compound where the chlorine atom is replaced by a bromine atom.
2-Chloroacrylic Acid: A related compound with a similar structure but different reactivity.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and industrial applications.
属性
CAS 编号 |
6625-00-9 |
|---|---|
分子式 |
C4H5ClO2 |
分子量 |
120.53 g/mol |
IUPAC 名称 |
(E)-3-chloro-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H5ClO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7)/b3-2+ |
InChI 键 |
WSUIRDORMCYOBS-NSCUHMNNSA-N |
手性 SMILES |
C/C(=C\Cl)/C(=O)O |
规范 SMILES |
CC(=CCl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


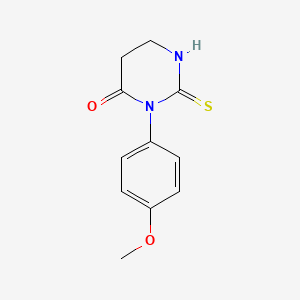
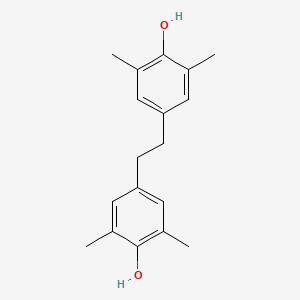
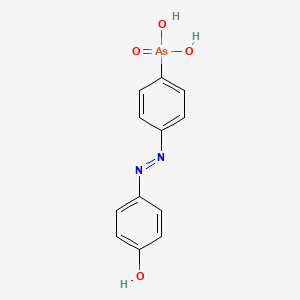

![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)

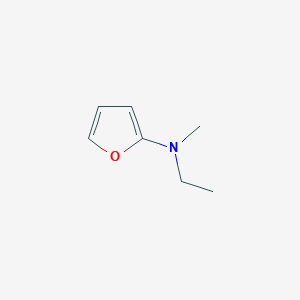

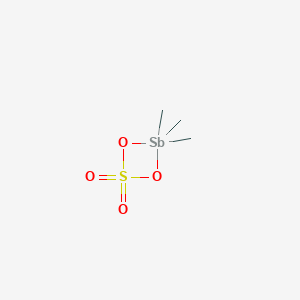
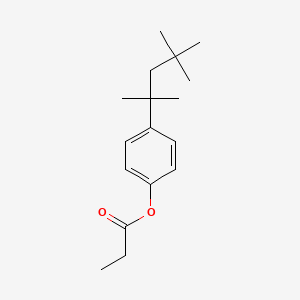
![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)

